3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one
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Overview
Description
3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one is a heterocyclic compound with a molecular formula of C₁₁H₁₄N₄O and a molecular weight of 218.26 g/mol This compound features a pyridine ring attached to a hydrazone moiety, which is further connected to an azepan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one typically involves the reaction of pyridine-2-carbohydrazide with azepan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted azepan-2-one derivatives.
Scientific Research Applications
3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its hydrazone moiety.
Mechanism of Action
The mechanism of action of 3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The pyridine ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbohydrazide: A precursor in the synthesis of 3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one.
Azepan-2-one: The core structure to which the hydrazone moiety is attached.
Hydrazone derivatives: Compounds with similar hydrazone functional groups.
Uniqueness
This compound is unique due to its combination of a pyridine ring and an azepan-2-one ring connected via a hydrazone linkage. This structure imparts specific chemical and biological properties that are not commonly found in other compounds .
Properties
IUPAC Name |
(3E)-3-(pyridin-2-ylhydrazinylidene)azepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-11-9(5-1-3-8-13-11)14-15-10-6-2-4-7-12-10/h2,4,6-7H,1,3,5,8H2,(H,12,15)(H,13,16)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIFHHWLQYGVMV-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(=NNC2=CC=CC=N2)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)/C(=N/NC2=CC=CC=N2)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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